Tert-butyl 3-iodopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNHUAOFIUFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Approaches to the Synthesis of Tert Butyl 3 Iodopropanoate
Precursor-Based Synthesis Strategies
The synthesis of tert-butyl 3-iodopropanoate predominantly relies on the modification of precursors that already contain either the tert-butyl ester functionality or the three-carbon propanoate backbone. The key transformations involve either direct halogenation and esterification, halogen exchange, or chain elongation.
Direct Halogenation and Esterification Routes
A direct approach to this compound can be envisioned through two main pathways: the esterification of 3-iodopropanoic acid or the direct iodination of a pre-formed tert-butyl propanoate.
The esterification of 3-iodopropanoic acid with tert-butanol (B103910) presents a straightforward route. However, the reaction of carboxylic acids with tertiary alcohols like tert-butanol is often challenging under traditional Fischer esterification conditions due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination to form isobutylene (B52900) in the presence of strong acids. To overcome these challenges, specific methodologies are required. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This approach facilitates the formation of the ester bond under milder conditions, thereby minimizing side reactions.
Alternatively, the direct iodination of tert-butyl propanoate at the 3-position is a less common approach. This transformation would require a regioselective iodination method, which can be difficult to achieve on a saturated alkyl chain without the presence of an activating group. Radical halogenation could be a possibility, but it often leads to a mixture of products.
Another potential direct route involves the addition of hydrogen iodide (HI) across the double bond of tert-butyl acrylate. This hydrohalogenation reaction would, in principle, yield the desired product. However, the regioselectivity of the addition would need to be controlled to ensure the formation of the 3-iodo isomer rather than the 2-iodo isomer, in accordance with Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions.
Halogen Exchange Reactions for Iodide Incorporation
The most widely employed and efficient method for the synthesis of this compound is through a halogen exchange reaction, commonly known as the Finkelstein reaction. rsc.orgbyjus.comiitk.ac.inwikipedia.org This SN2 reaction involves the treatment of a tert-butyl 3-halopropanoate precursor, typically tert-butyl 3-chloropropanoate (B8744493) or tert-butyl 3-bromopropanoate, with an iodide salt. rsc.orgbyjus.comiitk.ac.inwikipedia.org
The reaction is typically carried out by dissolving the chloro or bromo precursor in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), and then adding a stoichiometric excess of an alkali metal iodide, most commonly sodium iodide (NaI) or potassium iodide (KI). rsc.orgbyjus.comiitk.ac.inwikipedia.org The choice of solvent is critical for the success of the reaction. Acetone is particularly effective because sodium iodide is soluble in it, while the resulting sodium chloride or sodium bromide is not. rsc.orgbyjus.comwikipedia.org This insolubility of the byproduct salt drives the equilibrium of the reaction towards the formation of the desired this compound, in accordance with Le Châtelier's principle. byjus.comwikipedia.org
The reaction is generally heated to reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the precipitated sodium or potassium halide is removed by filtration, and the product is isolated from the filtrate by evaporation of the solvent followed by purification, typically through distillation or chromatography.
| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield |
| tert-Butyl 3-bromopropanoate | Sodium Iodide (NaI) | Acetone | Reflux | Several hours | High |
| tert-Butyl 3-chloropropanoate | Sodium Iodide (NaI) | Acetone | Reflux | Several hours | Moderate to High |
Chain Elongation Methodologies
Chain elongation methodologies offer an alternative route to construct the 3-iodopropanoate backbone. These methods typically start from a smaller precursor and add the necessary carbon atoms.
One such method is the Arndt-Eistert synthesis , which allows for the homologation of a carboxylic acid, meaning the chain is extended by one methylene (B1212753) group. rsc.orgrsc.orgyoutube.com In the context of synthesizing this compound, one could start with iodoacetic acid. The first step would be the conversion of iodoacetic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone in the presence of a silver catalyst and tert-butanol, which would yield tert-butyl 3-iodoacetate, a different product. To obtain the desired product, one would need to start with a different precursor and strategically introduce the iodine.
Another classical method for carbon chain extension is the malonic ester synthesis . This method could potentially be adapted to synthesize 3-iodopropanoic acid, which could then be esterified. The synthesis would start with diethyl malonate, which is first deprotonated with a base like sodium ethoxide. The resulting enolate can then be alkylated with a suitable electrophile. To obtain the 3-iodopropanoate structure, a two-carbon electrophile would be needed, followed by decarboxylation. The introduction of the iodine would likely be more feasible through a halogen exchange reaction on the final ester.
Optimized Reaction Conditions and Yield Enhancement in this compound Synthesis
To maximize the yield and efficiency of this compound synthesis, particularly via the favored Finkelstein reaction, several reaction parameters can be optimized.
Reactant Stoichiometry: Using a molar excess of the iodide salt (typically 1.5 to 3 equivalents) can help to drive the equilibrium towards the product side and ensure complete conversion of the starting halide.
Solvent Choice: As mentioned, polar aprotic solvents that solubilize the iodide salt but not the resulting chloride or bromide salt are ideal. Acetone is a classic choice for this reason. rsc.orgbyjus.comwikipedia.org Other solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be used, although the solubility differences of the salts might be less pronounced.
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to accelerate the rate of the SN2 reaction. For acetone, this would be around 56°C.
Reaction Time: The reaction time is dependent on the reactivity of the starting halide (bromides are generally more reactive than chlorides) and the reaction temperature. Monitoring the reaction progress is crucial to determine the optimal time for completion and to avoid potential side reactions.
Catalysis: While the Finkelstein reaction is often performed without a catalyst, the use of phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be beneficial, especially in biphasic systems or when dealing with less reactive substrates. A PTC facilitates the transfer of the iodide anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Green Chemistry Principles and Sustainable Synthetic Protocols for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to the synthesis of this compound to make the process more environmentally friendly.
Alternative Solvents: While effective, traditional solvents like acetone and DMF have environmental and health concerns. The exploration of greener solvent alternatives is an active area of research. Ionic liquids have been shown to be effective media for nucleophilic substitution reactions and can often be recycled. organic-chemistry.org Deep eutectic solvents (DES) are another class of green solvents that are biodegradable and have low toxicity. For the Finkelstein reaction, the use of more benign polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or propylene (B89431) carbonate could be investigated.
Energy Efficiency: The use of alternative energy sources can significantly reduce the energy consumption of the synthesis.
Microwave-assisted synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times and higher yields. sigmaaldrich.comaablocks.com This is due to efficient and uniform heating of the reaction mixture.
Ultrasound-assisted synthesis: Sonication can also enhance reaction rates by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. organic-chemistry.orgacs.orgresearchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for easier automation and scale-up. youtube.comacs.orgrsc.orgsyrris.com Halogen exchange reactions are well-suited for flow chemistry, allowing for precise control over reaction parameters and potentially leading to higher yields and purity. youtube.comacs.orgrsc.org
Catalysis: The development of recyclable and non-toxic catalysts can improve the sustainability of the synthesis. For instance, the use of solid-supported catalysts could simplify the purification process and allow for catalyst reuse. Alumina has been shown to catalyze halogen exchange reactions in some cases. acs.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining high efficiency and yield.
Mechanistic Investigations of Tert Butyl 3 Iodopropanoate Reactivity
Nucleophilic Substitution Reactions Involving the Iodide Moiety
The primary iodide in tert-butyl 3-iodopropanoate is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. The mechanism of these reactions is heavily influenced by the steric environment around the electrophilic carbon.
SN2 Reaction Pathways and Steric Effects
Nucleophilic substitution at the primary carbon of this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single concerted step where the nucleophile attacks the electrophilic carbon, and the iodide leaving group departs simultaneously. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.
The presence of the bulky tert-butyl group, although not directly attached to the reaction center, exerts steric hindrance that can influence the rate of the SN2 reaction. This steric bulk can impede the backside attack of the nucleophile, which is a key geometric requirement for the SN2 mechanism. While primary alkyl halides are generally highly reactive in SN2 reactions, the presence of a bulky substituent on the adjacent carbon can decrease the reaction rate.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Halides
| Alkyl Halide | Relative Rate |
|---|---|
| Methyl Halide | 30 |
| Ethyl Halide | 1 |
| Isopropyl Halide | 0.02 |
| Tert-butyl Halide | ~0 |
This table illustrates the general trend of decreasing SN2 reactivity with increasing steric hindrance at the carbon atom bearing the halogen.
Interaction Studies with Diverse Nucleophiles
The reactivity of this compound in SN2 reactions is also dependent on the nature of the nucleophile. Strong, less sterically hindered nucleophiles are expected to react more readily.
Common nucleophiles for SN2 reactions include:
Anions: Halides (e.g., Cl⁻, Br⁻), hydroxide (OH⁻), alkoxides (e.g., CH₃O⁻), cyanide (CN⁻), and azide (N₃⁻).
Neutral Molecules: Ammonia (NH₃), amines (e.g., CH₃NH₂), and water (H₂O).
The bulky tert-butyl ester group can influence the choice of nucleophile. For instance, a very bulky nucleophile, such as potassium tert-butoxide, would likely lead to a very slow substitution reaction due to significant steric repulsion with the substrate. mdpi.com In contrast, smaller nucleophiles like the azide or cyanide ion would be more effective.
Table 2: Expected Reactivity of this compound with Various Nucleophiles
| Nucleophile | Expected Product | Relative Reaction Rate |
|---|---|---|
| Sodium Azide (NaN₃) | Tert-butyl 3-azidopropanoate | Moderate to Fast |
| Sodium Cyanide (NaCN) | Tert-butyl 3-cyanopropanoate | Moderate |
| Sodium Methoxide (NaOCH₃) | Tert-butyl 3-methoxypropanoate | Moderate |
Radical Reactions Initiated by the Carbon-Iodine Bond
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate radical intermediates. This can be initiated by heat, light, or a radical initiator.
Generation of Alkyl Radicals
The homolysis of the C-I bond in this compound produces a primary alkyl radical and an iodine atom. This process is the initiation step for various radical chain reactions. Common methods for generating radicals from alkyl iodides include the use of radical initiators like azobisisobutyronitrile (AIBN) or photochemical methods.
Radical Cyclization and Intermolecular Trapping Processes
Once generated, the alkyl radical can participate in a variety of reactions, including intramolecular cyclization and intermolecular trapping.
Radical Cyclization: If the molecule contains an appropriately positioned unsaturated group (e.g., a double or triple bond), the initially formed radical can undergo an intramolecular addition to form a cyclic radical. This is a powerful method for the synthesis of cyclic compounds.
Intermolecular Trapping: In the absence of an internal trap, the alkyl radical can be trapped by an external molecule. For example, in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the radical will be reduced to the corresponding alkane. Alternatively, it can add to an external alkene or alkyne in an intermolecular fashion.
Organometallic Reagent Interactions and Transmetalation Processes
This compound can react with various organometallic reagents. These reactions often involve the formation of a new carbon-carbon bond.
With Organocuprates (Gilman Reagents): Alkyl iodides are known to react with lithium dialkylcuprates in coupling reactions. This would involve the displacement of the iodide by the alkyl group from the cuprate, forming a new C-C bond.
With Grignard Reagents: While direct coupling of primary alkyl halides with Grignard reagents can be sluggish and prone to side reactions, transition metal catalysts (e.g., iron or copper salts) can facilitate this cross-coupling.
Transmetalation Processes: In the context of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), an organometallic reagent derived from this compound could potentially be formed. This would typically involve an oxidative addition of the C-I bond to a low-valent transition metal complex. The resulting organometallic species could then undergo transmetalation with another organometallic reagent, followed by reductive elimination to form the coupled product.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Potassium tert-butoxide |
| Azobisisobutyronitrile (AIBN) |
| Tributyltin hydride |
| Tert-butyl 3-azidopropanoate |
| Tert-butyl 3-cyanopropanoate |
| Tert-butyl 3-methoxypropanoate |
Reactivity with Grignard Reagents and Organolithium Compounds
Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles and strong bases that react readily with esters like this compound. mt.comwikipedia.org The primary site of attack is the electrophilic carbonyl carbon of the ester group.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The organometallic reagent adds to the carbonyl group, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comleah4sci.com This intermediate is unstable and collapses by expelling the most stable leaving group, which in this case is the tert-butoxide anion (-OtBu). This step results in the formation of a ketone. masterorganicchemistry.comleah4sci.com
However, the newly formed ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. youtube.com A second equivalent of the Grignard or organolithium reagent rapidly adds to the ketone's carbonyl group. masterorganicchemistry.com This second nucleophilic addition leads to a different tetrahedral intermediate, a magnesium or lithium alkoxide. doubtnut.com A final acidic workup step is required to protonate the alkoxide, yielding a tertiary alcohol as the final product. masterorganicchemistry.comyoutube.com Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it, and the reaction typically proceeds with the addition of two equivalents of the organometallic reagent. leah4sci.com
It is important to note that SN2 substitution at the carbon bearing the iodide is a potential side reaction, but the attack at the carbonyl carbon is generally faster. Furthermore, organolithium reagents, being exceptionally strong bases, could potentially induce elimination reactions, although nucleophilic addition to the ester is the dominant pathway under typical reaction conditions. wikipedia.org
Table 1: Reaction of this compound with Organometallic Reagents
| Reagent Type | Initial Step | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Grignard Reagent (RMgX) | Nucleophilic addition to carbonyl | Ketone | Tertiary Alcohol |
| Organolithium (RLi) | Nucleophilic addition to carbonyl | Ketone | Tertiary Alcohol |
Zinc-Mediated Addition and Coupling Reactions
Zinc metal can be utilized to mediate reactions involving this compound, primarily through the formation of an organozinc reagent. This process typically involves the oxidative insertion of zinc into the carbon-iodine bond, which is the most reactive site for such a reaction. nih.gov This insertion creates a Reformatsky-like reagent, specifically an organozinc iodide.
Once formed, this organozinc compound can participate in various carbon-carbon bond-forming reactions. A prominent application is in cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. wikipedia.org In a typical Negishi coupling, the organozinc reagent undergoes transmetalation with a palladium(0) catalyst. wikipedia.org The resulting organopalladium species can then react with an organic halide (e.g., an aryl or vinyl halide) in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new C-C bond. wikipedia.org
This methodology allows for the coupling of the 3-(tert-butoxycarbonyl)propyl group with a wide range of sp2-hybridized carbon centers. organic-chemistry.orgnih.gov The functional group tolerance of organozinc reagents is a key advantage, making this a robust method in organic synthesis. nih.gov Recent advancements have even enabled these couplings to be performed in aqueous media using specialized surfactants, enhancing the green chemistry profile of the process. organic-chemistry.orgresearchgate.net
Table 2: Key Steps in Zinc-Mediated Cross-Coupling
| Step | Description |
|---|---|
| Organozinc Formation | Zinc metal inserts into the C-I bond of this compound. |
| Oxidative Addition | The organic halide coupling partner adds to the Pd(0) catalyst. |
| Transmetalation | The organozinc reagent transfers its organic group to the palladium center. |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. |
Elimination Reactions Leading to Unsaturated Esters
This compound can undergo elimination of hydrogen iodide (HI) to form the α,β-unsaturated ester, tert-butyl acrylate. This reaction is typically promoted by a base. The mechanism of this elimination can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, depending on the reaction conditions. lumenlearning.com
E1 and E2 Elimination Mechanisms
The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the leaving group (the α-carbon), while the leaving group (iodide) departs simultaneously, forming a double bond. pharmaguideline.com This pathway exhibits second-order kinetics, as the rate depends on the concentrations of both the substrate and the base. chemistrysteps.com For a primary alkyl halide like this compound, the E2 mechanism is strongly favored, especially when a strong, sterically hindered base is used. libretexts.org
The E1 mechanism is a two-step process. The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. pharmaguideline.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. lumenlearning.com This pathway follows first-order kinetics, depending only on the substrate concentration. pharmaguideline.com However, the E1 pathway is highly unlikely for this compound because it would require the formation of a very unstable primary carbocation. lumenlearning.comchemistrysteps.com
Therefore, the elimination of HI from this compound to yield tert-butyl acrylate proceeds almost exclusively through the E2 mechanism.
Table 3: Comparison of E1 and E2 Mechanisms for this compound
| Feature | E1 Mechanism | E2 Mechanism | Favored for this Substrate? |
|---|---|---|---|
| Kinetics | First-order | Second-order | E2 |
| Steps | Two (Carbocation intermediate) | One (Concerted) | E2 |
| Base Requirement | Weak base sufficient | Strong base favored | E2 |
| Substrate Preference | Tertiary > Secondary | Tertiary > Secondary > Primary | E2 (though primary is slower than tertiary/secondary) |
| Intermediate Stability | Requires stable carbocation | No intermediate | E2 |
Stereochemical Outcomes of Elimination Pathways
The stereochemistry of elimination reactions is a critical aspect dictated by the reaction mechanism.
For an E1 reaction , the process is stereoselective. saskoer.ca The carbocation intermediate formed in the first step is trigonal planar, allowing for free rotation around the single bonds. libretexts.org When the base abstracts a proton in the second step, it generally leads to the formation of the most thermodynamically stable alkene, which is typically the trans (or E) isomer, as this minimizes steric strain. chemistrysteps.comjove.com However, since the E1 pathway is not operative for this compound, this outcome is not relevant.
The E2 reaction , in contrast, is stereospecific. khanacademy.org The mechanism requires a specific geometric arrangement of the proton being removed and the leaving group; they must be anti-periplanar to each other. chemistrysteps.com This means that the hydrogen, the two carbons, and the leaving group must lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond (a dihedral angle of 180°). youtube.com For an acyclic system like this compound, this required conformation is achieved through rotation about the Cα-Cβ single bond. The base then abstracts the anti-periplanar proton, leading to the concerted elimination and formation of the alkene. youtube.com Since the product, tert-butyl acrylate, does not have stereoisomers, the stereospecificity of the E2 reaction is primarily a mechanistic requirement rather than a determinant of product isomerism in this specific case.
Strategic Applications of Tert Butyl 3 Iodopropanoate in Complex Organic Synthesis
Utility in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Tert-butyl 3-iodopropanoate provides a reliable three-carbon synthon for elaborating molecular complexity through several powerful palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and alkyl iodides such as this compound are valuable coupling partners. These reactions offer a mild and efficient means to construct new carbon-carbon bonds with a high degree of functional group tolerance.
While direct Suzuki-Miyaura coupling of unactivated alkyl halides like this compound can be challenging, its derivatives are valuable precursors. For instance, the corresponding organoboron reagent derived from this compound can participate in Suzuki-Miyaura reactions. These reactions typically involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The general applicability of this reaction to a wide range of substrates makes it a powerful tool for the synthesis of biaryls and other complex molecules.
| Catalyst System | Organoboron Reagent | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ / Base | Derivative of this compound | Aryl Halide | Aryl-substituted propanoate | Varies |
| Pd(dppf)Cl₂ / Base | Derivative of this compound | Vinyl Halide | Vinyl-substituted propanoate | Varies |
This table represents a general scheme for Suzuki-Miyaura coupling and not specific examples involving this compound found in the search results.
The Stille coupling, which pairs an organotin compound with an organic halide, and the Negishi coupling, utilizing an organozinc reagent, are highly effective methods for carbon-carbon bond formation. rsc.org
A significant application involving a derivative of this compound is found in the synthesis of unnatural amino acids via Negishi coupling. rsc.orgworktribe.comresearchgate.net In this context, Fmoc-protected tert-butyl (R)-2-amino-3-iodopropanoate is converted into its corresponding organozinc reagent. This zinc derivative then undergoes a palladium-catalyzed cross-coupling reaction with various aryl and heteroaryl halides to furnish a diverse range of complex and non-proteinogenic amino acid derivatives. worktribe.comresearchgate.net This methodology is particularly valuable in medicinal chemistry and drug discovery for creating novel peptide-based therapeutics. researchgate.net
The general mechanism of the Negishi coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
| Palladium Catalyst | Ligand | Organozinc Reagent | Coupling Partner | Product | Yield (%) |
| Pd₂(dba)₃ | XPhos | from Fmoc-protected tert-butyl (R)-2-amino-3-iodopropanoate | N-tosyl-3-haloazaindoles | Differentially protected azatryptophan derivatives | 69-91 researchgate.net |
| Pd(OAc)₂ or Pd₂(dba)₃ | P(o-Tol)₃ | from α-amino acid-derived iodides | Aromatic bromides | Substituted phenylalanine derivatives | Varies researchgate.net |
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, while the Heck reaction couples alkenes with aryl or vinyl halides. organic-chemistry.org Although direct examples involving this compound were not prominently found, its role as an alkyl iodide suggests its potential as a substrate in these powerful transformations under appropriate catalytic conditions.
A variation of the Sonogashira reaction, the carbonylative Sonogashira coupling, utilizes tert-butyl isocyanide as a carbonyl source to synthesize alkynyl imines, which can be hydrolyzed to alkynones. organic-chemistry.org This highlights the versatility of related tert-butyl compounds in palladium-catalyzed reactions.
| Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product |
| Sonogashira | Pd catalyst, Cu co-catalyst, Base | Terminal Alkyne | This compound | Alkynyl propanoate derivative |
| Heck | Pd catalyst, Base | Alkene | This compound | Alkenyl propanoate derivative |
This table represents the general scheme of Sonogashira and Heck reactions and the potential application of this compound.
Alkylation and Acylation Reactions
This compound can serve as an electrophile in alkylation reactions. The carbon bearing the iodine atom is susceptible to nucleophilic attack by carbanions, such as enolates derived from active methylene (B1212753) compounds. This reaction provides a straightforward method for introducing a 3-(tert-butoxycarbonyl)propyl group onto a carbon framework. The use of a suitable base is crucial for the deprotonation of the active methylene compound to generate the nucleophilic enolate.
Similarly, while not a direct acylation agent itself, this compound can be a precursor to reagents used in acylation reactions. For instance, conversion to an organometallic species would allow it to act as a nucleophile in reactions with acyl halides or other acylating agents.
Cycloaddition and Annulation Strategies
While specific examples of this compound in cycloaddition and annulation reactions were not identified in the provided search context, its structure suggests potential applications. For instance, after conversion to a suitable diene or dienophile, it could participate in Diels-Alder reactions. Furthermore, intramolecular reactions of derivatives of this compound could lead to the formation of cyclic structures through annulation processes.
Role in Heterocycle Synthesis
The electrophilic nature of the carbon bearing the iodine atom, combined with the ester functionality, makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The tert-butyl group serves as a robust protecting group for the carboxylic acid, which can be removed under acidic conditions post-cyclization.
While direct intramolecular cyclization of this compound to form the four-membered β-propiolactone is challenging due to ring strain, the compound serves as a valuable three-carbon electrophilic component in reactions leading to larger, more stable lactones and lactams.
In the synthesis of γ-butyrolactones, for instance, the propanoate backbone can be incorporated by reacting it with a suitable nucleophile that contains a masked hydroxyl group. Subsequent deprotection and cyclization would yield the desired lactone.
For the synthesis of β-lactams, which are core structures in many antibiotics, this compound can react with primary or secondary amines. The initial N-alkylation is followed by deprotection of the tert-butyl ester and subsequent intramolecular amidation to form the four-membered lactam ring. The reaction conditions for these cyclizations often require careful optimization to achieve good yields.
| Product Type | Synthetic Strategy | Key Transformation |
| γ-Butyrolactone | Reaction with a protected hydroxy-nucleophile, followed by deprotection and cyclization. | Intramolecular esterification |
| β-Lactam | N-alkylation of an amine, followed by tert-butyl ester deprotection and cyclization. | Intramolecular amidation |
The reactivity of the carbon-iodine bond towards various nucleophiles allows for the construction of a wide array of heterocycles.
Nitrogen-Containing Heterocycles: Reaction with binucleophilic nitrogen compounds, such as hydrazines or amidines, can lead to the formation of five- and six-membered nitrogen-containing rings. For example, reaction with a substituted hydrazine (B178648) could, after subsequent cyclization, yield pyrazolidinone derivatives.
Oxygen-Containing Heterocycles: While direct formation of simple oxolanes from this compound is not straightforward, it can be used as a building block in multi-step syntheses of more complex oxygen heterocycles. For instance, it can be used to alkylate a phenol, with the resulting ether undergoing further reactions to form benzofuran (B130515) or chromane (B1220400) derivatives.
Sulfur-Containing Heterocycles: Sulfur nucleophiles, being generally soft and highly reactive towards primary iodides, readily displace the iodine in this compound. Reaction with sodium sulfide (B99878) could potentially lead to the formation of thietane-3-carboxylic acid derivatives after deprotection. Similarly, reaction with thiourea (B124793) followed by hydrolysis can be a route to thiazolidinone scaffolds.
| Heterocycle Class | Nucleophile Type | Potential Scaffold |
| Nitrogen-containing | Hydrazines, Amidines | Pyrazolidinones, Imidazolidinones |
| Oxygen-containing | Phenols, Alcohols | Dihydrobenzofurans, Tetrahydropyrans |
| Sulfur-containing | Sulfides, Thioureas | Thietanes, Thiazolidinones |
Precursor for Advanced Building Blocks and Functional Molecular Architectures
Beyond heterocycle synthesis, this compound is a key intermediate for the construction of more complex molecular systems, including linkers for targeted therapies, polymer precursors, and scaffolds for drug discovery.
In the rapidly developing field of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers play a crucial role in connecting a target protein binder with an E3 ligase ligand. This compound serves as a simple, yet effective, aliphatic linker precursor. The iodide provides a reactive handle for attachment to one part of the molecule (e.g., an amine or thiol on the E3 ligase ligand) via nucleophilic substitution. The tert-butyl ester provides a stable, protected carboxylic acid that, after deprotection, can be coupled to the other binding moiety using standard amide bond formation chemistry.
A closely related analogue, tert-butyl 3-(2-iodoethoxy)propanoate, is utilized as a PEG-based linker in the synthesis of PROTACs, highlighting the utility of the iodo- and tert-butyl propanoate functionalities in this area.
| Linker Component | Function |
| Iodoalkyl group | Reactive handle for nucleophilic substitution |
| Propanoate chain | Provides spatial separation |
| Tert-butyl ester | Protected carboxylic acid for subsequent coupling |
The carbon-iodine bond in this compound can be utilized in controlled radical polymerization techniques. Specifically, it can function as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, the C-I bond is homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers.
This allows for the synthesis of well-defined polymers with a tert-butyl propanoate group at one end. The resulting polymers, such as poly(tert-butyl acrylate), can be subsequently hydrolyzed under acidic conditions to yield polymers with a carboxylic acid terminus and poly(acrylic acid) side chains, which are useful for biomedical applications due to their pH-responsive nature.
| Role in Polymerization | Polymerization Technique | Resulting Polymer Feature |
| Initiator | Atom Transfer Radical Polymerization (ATRP) | End-functionalized polymer with a protected carboxyl group |
| Monomer Precursor | Post-polymerization modification | Synthesis of functional polymers like poly(acrylic acid) |
In the quest for new therapeutics, small, functionalized building blocks are essential for creating libraries of compounds for screening. This compound provides a simple scaffold that can be elaborated in multiple directions. The iodide can be displaced by a wide range of nucleophiles, introducing diverse chemical functionalities. Furthermore, the iodide can participate in various carbon-carbon bond-forming reactions, such as cross-coupling reactions, to build more complex carbon skeletons.
The tert-butyl ester ensures that the carboxylic acid functionality remains unreactive during these transformations and can be unmasked at a later stage for further derivatization, for example, to improve solubility or to attach the molecule to a biological target. A related compound, tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate, is used in the synthesis of unnatural amino acids, demonstrating the value of the iodopropanoate scaffold in creating novel molecular entities for drug discovery.
| Feature | Utility in Synthesis |
| Primary Iodide | Site for nucleophilic substitution and cross-coupling reactions |
| Tert-butyl Ester | Robust protecting group for carboxylic acid |
| Propanoate Backbone | Three-carbon building block for scaffold elaboration |
Spectroscopic and Computational Approaches in the Study of Tert Butyl 3 Iodopropanoate
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of tert-butyl 3-iodopropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show three distinct signals. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, while the two methylene (B1212753) groups (-CH₂-) of the propanoate chain would appear as two triplets due to spin-spin coupling with each other.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is predicted to show five distinct signals, corresponding to the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the two methylene carbons. The carbon atom bonded to the highly electronegative iodine atom (C-I) is notably shifted. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Splitting Pattern | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.45 | Singlet (s) | ~28.1 |
| -C(CH₃)₃ | - | - | ~81.5 |
| -CH₂-C=O | ~2.80 | Triplet (t) | ~35.0 |
| I-CH₂- | ~3.30 | Triplet (t) | ~5.0 |
| -C=O | - | - | ~170.0 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be dominated by a strong absorption band from the ester carbonyl group (C=O). Other key absorptions include C-H stretching and bending vibrations from the alkyl groups and a characteristic C-I stretching vibration at a lower wavenumber. docbrown.info
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850 - 2980 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-O (Ester) | Stretching | 1150 - 1250 |
| C-I | Stretching | 500 - 600 |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. A prominent feature in the mass spectrum is the base peak corresponding to the stable tert-butyl carbocation [(CH₃)₃C]⁺, which is formed by the cleavage of the ester bond. docbrown.info
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Fragment Ion | Significance |
|---|---|---|
| 270 | [C₇H₁₃IO₂]⁺ | Molecular Ion (M⁺) |
| 213 | [M - C₄H₉]⁺ | Loss of tert-butyl group |
| 143 | [M - I]⁺ | Loss of iodine atom |
| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak) |
Computational Chemistry and Theoretical Studies
Computational methods complement experimental data by providing detailed insights into the electronic structure, reactivity, and conformational dynamics of this compound at an atomic level.
The carbon-iodine (C-I) bond is a key feature of the molecule, significantly influencing its reactivity. Electronic structure calculations, typically using Density Functional Theory (DFT), are employed to analyze this bond. The C-I bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy significantly lower than C-Br, C-Cl, or C-F bonds, making it a reactive site for nucleophilic substitution. nih.gov
Theoretical calculations reveal the nature of the C-I bond, including its length, polarity, and the charge distribution between the carbon and iodine atoms. High-level computations on similar iodoalkanes suggest a C-I bond length in the range of 2.13–2.16 Å. researchgate.net Natural Bond Orbital (NBO) analysis can be used to quantify the partial charges, typically showing a partial positive charge on the carbon and a partial negative charge on the more electronegative iodine, contributing to the bond's polar nature. The significant polarizability of iodine also plays a crucial role in its interactions. nih.gov
Computational chemistry is a powerful tool for modeling reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, locate transition state structures, and calculate activation energies.
For instance, a common reaction for this molecule is nucleophilic substitution at the carbon atom bonded to iodine. Theoretical modeling can distinguish between different possible mechanisms, such as Sₙ1 or Sₙ2 pathways. Calculations would involve optimizing the geometries of the reactants, products, and the transition state connecting them. The energy difference between the reactants and the transition state yields the activation energy barrier, a key determinant of the reaction rate. Such studies provide a molecular-level understanding of the factors controlling the reaction's kinetics and outcome.
Table 4: Hypothetical Parameters from a DFT Study of a Nucleophilic Substitution Reaction
| Parameter | Description | Example Calculated Value (kcal/mol) |
|---|---|---|
| E(reactants) | Energy of isolated reactants | 0.0 (Reference) |
| E(transition state) | Energy of the highest point on the reaction pathway | +20.5 |
| E(products) | Energy of isolated products | -15.2 |
| Activation Energy (Eₐ) | Energy barrier for the forward reaction | +20.5 |
| Reaction Enthalpy (ΔH) | Overall energy change of the reaction | -15.2 |
The flexibility of the propanoate chain allows this compound to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. The bulky tert-butyl group and the large iodine atom introduce significant steric hindrance, which plays a major role in determining the preferred molecular geometry. researchgate.net Computational methods can perform systematic searches of the conformational space by rotating the dihedral angles of the single bonds to map out the potential energy landscape and identify low-energy structures.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and the classical equations of motion are solved for every atom. This approach provides a "movie" of molecular motion, revealing how the molecule flexes, rotates, and interacts with its surroundings. MD simulations can be used to explore conformational changes, solvent structuring around the molecule, and to calculate macroscopic properties from the underlying atomic interactions. nih.govnih.gov
Future Directions and Emerging Research Avenues for Tert Butyl 3 Iodopropanoate
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The reactivity of the C-I bond in tert-butyl 3-iodopropanoate is central to its function as a synthetic intermediate. While traditional methods are effective, emerging research focuses on developing more efficient, selective, and sustainable catalytic systems.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of C-C and C-heteroatom bond formation. Future work will likely involve the application of advanced palladium precatalysts and custom-designed ligands to improve the scope and efficiency of cross-coupling reactions involving this compound. acs.orgnih.govresearchgate.net These systems can offer lower catalyst loadings, milder reaction conditions, and broader functional group tolerance. Research into Heck-type reactions of unactivated alkyl iodides, for instance, opens up pathways for the direct alkenylation of the propanoate chain. nih.gov
Photoredox and Dual Catalysis: A significant area of growth is the use of visible-light photoredox catalysis to activate the C-I bond. researchgate.net This method allows for the generation of alkyl radicals under exceptionally mild conditions, which can then participate in a variety of bond-forming reactions. Synergistic approaches that combine photoredox catalysis with another catalytic cycle, such as palladium or nickel catalysis, are particularly promising. acs.orgnih.gov This dual catalytic strategy can enable transformations that are not feasible with either catalyst alone, such as the efficient carbonylation of alkyl iodides or complex dicarbofunctionalization of alkynes. acs.orgnih.gov
Earth-Abundant Metal Catalysis: To improve the sustainability and cost-effectiveness of syntheses, research is increasingly turning to catalysts based on earth-abundant metals like nickel, copper, and iron. These metals can offer unique reactivity profiles and may prove to be effective in mediating coupling reactions with this compound, providing valuable alternatives to precious metal catalysts.
| Catalytic System | Key Features | Potential Applications |
| Advanced Pd-Catalysis | High efficiency, broad substrate scope, well-understood mechanisms. mit.eduacs.org | Suzuki, Sonogashira, Buchwald-Hartwig, and Heck-type cross-coupling reactions. |
| Photoredox/Dual Catalysis | Mild, light-induced C-I bond activation; generation of alkyl radicals. acs.orgnih.govrsc.org | Reductive dehalogenation, Giese additions, C(sp³)–C(sp²) coupling, novel carbonylations. researchgate.netacs.org |
| Earth-Abundant Metals (Ni, Cu) | Lower cost, sustainable, unique reactivity patterns. | Cross-coupling reactions, C-H functionalization, amination reactions. |
Flow Chemistry and Continuous Processing Applications in Synthesis
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and streamlined scalability. rsc.orgvapourtec.com Applying this technology to reactions involving this compound could lead to significant process improvements.
Continuous processing is also ideal for multi-step syntheses where the product of one reaction becomes the substrate for the next. researchgate.net this compound could be generated and consumed in a continuous, automated sequence, eliminating the need for manual handling and purification of intermediates. This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.net
| Reaction Type | Advantage in Flow Chemistry | Rationale |
| Nucleophilic Substitution (SN2) | Improved selectivity and yield. | Precise temperature control minimizes elimination side reactions and impurity formation. |
| Palladium-Catalyzed Coupling | Enhanced efficiency and safety. | Superior mixing and heat transfer can improve catalyst turnover; rapid removal of product from catalyst can prevent degradation. |
| Radical Reactions (Photochemical) | Consistent light penetration, improved safety. | The narrow channels of photoreactors ensure uniform irradiation, leading to more consistent results and higher efficiency. vapourtec.com |
| Multi-step Synthesis | Increased overall efficiency. | Telescoping reaction steps without intermediate isolation saves time, solvent, and reduces waste. unimi.it |
Bio-inspired Synthetic Transformations and Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. This approach presents a green alternative to traditional chemical methods for modifying this compound.
Enzymatic Dehalogenation: One promising avenue is the use of dehalogenase enzymes. scispace.com These enzymes are capable of cleaving carbon-halogen bonds and could be employed to replace the iodine atom with a hydroxyl group or other functionalities. nih.govresearchgate.net This enzymatic approach avoids the use of harsh chemical reagents and proceeds with high chemo-, regio-, and stereoselectivity.
Ester Cleavage: While the tert-butyl ester is generally stable, its removal often requires strong acidic conditions that may not be compatible with other functional groups in a complex molecule. Specific lipase (B570770) and esterase enzymes have been identified that can selectively hydrolyze tert-butyl esters under neutral pH and ambient temperature. nih.govgoogle.com This biocatalytic deprotection strategy would be highly valuable in the late stages of a synthesis, preserving sensitive functionalities elsewhere in the molecule.
| Enzyme Class | Transformation | Potential Advantage |
| Dehalogenase | C–I bond cleavage (e.g., replacement with –OH). scispace.comresearchgate.net | Green, highly selective reaction under mild aqueous conditions. |
| Lipase / Esterase | Selective hydrolysis of the tert-butyl ester to a carboxylic acid. nih.govgoogle.com | Mild, neutral deprotection conditions that avoid the use of strong acids. |
| Transaminase | (If modified) Introduction of an amino group. | Potential for asymmetric synthesis of chiral amino acids. |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The discovery and optimization of chemical reactions can be dramatically accelerated by using automated synthesis platforms and high-throughput experimentation (HTE). acs.orgrsc.org These technologies employ robotics to perform hundreds of reactions in parallel, allowing for the rapid screening of a vast array of variables. nih.govnih.govchemrxiv.orgchemrxiv.org
For reactions involving this compound, HTE can be used to quickly identify the optimal catalyst, ligand, base, and solvent for a desired transformation, such as a Suzuki or Buchwald-Hartwig coupling. By setting up a 96-well plate with different combinations of reagents, researchers can efficiently map the reaction landscape and pinpoint the conditions that provide the highest yield and purity. acs.org
The large datasets generated by HTE are also ideal for training machine learning algorithms. mit.edu These models can then predict the outcomes of new reactions, guiding experimental design and further accelerating the development of novel synthetic methods. The integration of automation and data science represents a paradigm shift in chemical research, enabling faster innovation in the application of building blocks like this compound.
| Well | Catalyst (Variable) | Ligand (Variable) | Base (Variable) | Outcome (Yield %) |
| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ | 45% |
| A2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | 78% |
| B1 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 62% |
| B2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 91% |
| ... | ... | ... | ... | ... |
This table illustrates a simplified matrix for screening variables in an HTE workflow for a hypothetical Suzuki coupling of this compound with an arylboronic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
